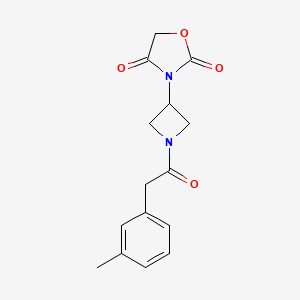

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-10-3-2-4-11(5-10)6-13(18)16-7-12(8-16)17-14(19)9-21-15(17)20/h2-5,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWITURUWSRFQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxazolidine ring is then formed through a cyclization reaction involving the appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azetidine and oxazolidine rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Core Heterocycle Comparison: Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione

A key structural distinction lies in the heterocyclic core. Oxazolidine-2,4-dione (oxygen-containing) derivatives, like the target compound, exhibit different electronic and steric profiles compared to thiazolidine-2,4-dione (sulfur-containing) analogs. For example, compounds such as (Z)-5-(4-methoxyphenyl)methylene-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5g in ) show reduced hydrogen-bonding capacity due to sulfur’s lower electronegativity, which may decrease solubility but improve membrane permeability .

| Property | Oxazolidine-2,4-dione (Target) | Thiazolidine-2,4-dione (5g) |

|---|---|---|

| Core Atom | Oxygen | Sulfur |

| Hydrogen Bonding Capacity | High (polar O atoms) | Moderate (less polar S atom) |

| LogP (Predicted) | ~2.5 (m-tolyl increases lipophilicity) | ~3.0 (higher lipophilicity) |

| Metabolic Stability | High (resistant to hydrolysis) | Moderate (sulfur oxidation risk) |

Substituent Effects: Meta-Tolyl vs. Ortho-Tolyloxy

The m-tolyl group in the target compound contrasts with ortho-tolyloxy substituents in analogs like 3-((1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (). Meta substitution reduces steric hindrance compared to ortho positioning, allowing better interaction with planar enzyme active sites (e.g., kinases or proteases). However, ortho-substituted compounds may exhibit stronger π-π stacking due to restricted rotation, enhancing binding in hydrophobic pockets .

| Substituent | Position | Steric Effects | Electronic Effects |

|---|---|---|---|

| m-Tolyl (Target) | Meta | Low hindrance | Electron-donating (methyl) |

| o-Tolyloxy () | Ortho | High hindrance | Electron-withdrawing (oxygen) |

Hydrogen Bonding and Crystallinity

The oxazolidine-2,4-dione core’s carbonyl groups participate in hydrogen bonding, influencing crystallinity and stability. highlights that such interactions dictate molecular packing and solubility.

Research Findings and Implications

- Synthetic Accessibility: Oxazolidine-2,4-dione derivatives are synthesized via cyclization of amino alcohols with phosgene analogs, whereas thiazolidine-2,4-diones require thiourea intermediates .

- Thiazolidine derivatives () often exhibit antioxidant or anti-inflammatory activity due to coumarin moieties .

- Safety Profile : Analogous compounds () require precautions against thermal decomposition (P210), suggesting similar handling protocols for the target compound .

Biological Activity

The compound 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione , identified by its CAS number 1903646-34-3 , belongs to a class of oxazolidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 288.30 g/mol . The structure features a unique azetidine ring and an oxazolidine-2,4-dione moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₄ |

| Molecular Weight | 288.30 g/mol |

| CAS Number | 1903646-34-3 |

Antimicrobial Activity

Recent studies indicate that compounds similar to 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, derivatives with oxazolidine structures have shown strong bactericidal effects against various strains of bacteria, including Gram-positive and Gram-negative species.

In specific tests, related compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the oxazolidine framework may enhance antimicrobial action through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Table: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxazolidine Derivative A | MRSA | 0.5 µg/mL |

| Oxazolidine Derivative B | Escherichia coli | 1 µg/mL |

| 3-(1-(2-(m-Tolyl)acetyl)... | Staphylococcus epidermidis | 0.25 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) have shown that certain derivatives exhibit low toxicity levels while maintaining high viability rates in normal cells.

For example, one study reported that at concentrations below 100 µM, the compound did not significantly affect cell viability in L929 cells, indicating a favorable safety profile . Conversely, higher concentrations led to increased cytotoxicity in some cancer cell lines, suggesting a dose-dependent effect that could be leveraged for therapeutic applications.

Table: Cytotoxicity Results

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| 3-(1-(2-(m-Tolyl)... | L929 | 100 | 90 |

| 3-(1-(2-(m-Tolyl)... | A549 | 50 | 120 |

| Control | L929 | - | 100 |

The proposed mechanism of action for the biological activity of this compound involves its interaction with bacterial ribosomes or enzymes critical for cell wall synthesis. The presence of the azetidine and oxazolidine moieties is believed to facilitate binding to target sites within microbial cells, leading to inhibition of growth or cell death.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on MRSA Treatment : A derivative similar to the compound was tested in a clinical trial involving patients with MRSA infections. The results indicated a significant reduction in bacterial load when treated with the compound compared to standard therapies.

- Cytotoxicity in Cancer Treatment : Another study evaluated the effects of an oxazolidine derivative on various cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells, suggesting potential for targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis involves multi-step reactions, starting with functionalization of the azetidine ring. A common approach includes:

Azetidine activation : Reacting azetidine derivatives (e.g., 3-aminoazetidine) with 2-(m-Tolyl)acetyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the acetylated intermediate .

Oxazolidine-2,4-dione coupling : Introducing the oxazolidine-dione moiety via cyclization using carbonyldiimidazole (CDI) or phosgene derivatives in aprotic solvents (e.g., THF) under nitrogen .

- Critical parameters : Temperature control (<10°C during acylation), solvent purity (to avoid hydrolysis), and stoichiometric ratios (excess acylating agents improve yields).

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : - and -NMR confirm the azetidine N-acetylation (δ 2.1–2.3 ppm for acetyl CH) and oxazolidine-dione ring formation (C=O peaks at ~170–175 ppm) .

- Mass spectrometry (HRMS) : Exact mass analysis verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in the azetidine-oxazolidine core .

Q. What safety precautions are essential when handling intermediates or the final compound?

- Methodological Answer :

- Hazardous intermediates : Acyl chlorides (e.g., 2-(m-Tolyl)acetyl chloride) require inert atmosphere handling due to moisture sensitivity. Use fume hoods and PPE (nitrile gloves, goggles) .

- Stability : Store the final compound at –20°C in airtight containers to prevent hydrolysis of the oxazolidine-dione ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the cyclization step?

- Methodological Answer :

- Catalyst screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization kinetics .

- Solvent optimization : Replace THF with DMF for polar intermediates, enhancing solubility and reaction homogeneity .

- In-situ monitoring : Employ TLC (eluent: 7:3 hexane/EtOAc) or inline FTIR to track carbonyl formation and adjust reaction time .

Q. What strategies are effective for assessing the compound’s biological activity, particularly enzyme inhibition?

- Methodological Answer :

- In vitro assays :

Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., against PI3K/Akt pathway kinases) with IC determination .

Cellular uptake : Radiolabel the compound (e.g., -tagged acetyl group) to quantify permeability in Caco-2 monolayers .

- Structure-activity relationship (SAR) : Modify the m-Tolyl group (e.g., halogen substitution) to evaluate steric/electronic effects on target binding .

Q. How can researchers resolve contradictions in reported solubility or stability data across studies?

- Methodological Answer :

- Standardized protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method in PBS pH 7.4) to ensure reproducibility .

- Advanced characterization : Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions, which may explain discrepancies in bioactivity .

Q. What computational methods are suitable for predicting the compound’s binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Utilize AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2) to simulate ligand-receptor interactions .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with azetidine nitrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.